![molecular formula C21H22ClN3O3S2 B3408852 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone CAS No. 886930-18-3](/img/structure/B3408852.png)
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone
Overview
Description
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H22ClN3O3S2 and its molecular weight is 464 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone is a thiazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a piperazine ring linked to a thiazole moiety and an ethylsulfonyl-substituted phenyl group. The molecular formula is with a molecular weight of 337.86 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀ClN₃OS |
Molecular Weight | 337.86 g/mol |
CAS Number | 886920-35-0 |
Purity | 98% |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. In particular, the presence of the thiazole ring in the compound enhances its cytotoxic activity against various cancer cell lines. For instance, studies have shown that similar compounds display IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, suggesting potent anticancer effects .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticonvulsant Activity
Some thiazole-containing compounds have demonstrated anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole moiety can enhance this effect, indicating potential for developing new antiepileptic drugs .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Binding : The compound may interact with various receptors involved in cell signaling pathways, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation or microbial metabolism, thereby exerting its therapeutic effects.
- Cell Cycle Arrest : Some studies indicate that thiazole derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.
Case Studies
- Antitumor Efficacy : A study conducted on a series of thiazole derivatives revealed that compounds similar to this compound exhibited IC50 values as low as 1.61 µg/mL against specific cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that derivatives with similar structural features had minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL, demonstrating promising antibacterial activity .
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-ethylsulfonylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-3-30(27,28)16-6-4-5-15(13-16)20(26)24-9-11-25(12-10-24)21-23-19-14(2)17(22)7-8-18(19)29-21/h4-8,13H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBESNZXZAMLVFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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